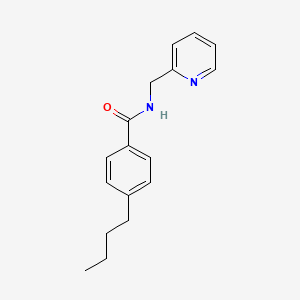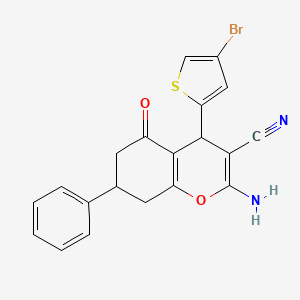![molecular formula C18H19BrN2O4S B4888791 N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4888791.png)
N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Vue d'ensemble
Description
N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of various autoimmune diseases. It is a potent and selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a critical role in the signaling pathways of several cytokines that are involved in the immune response.
Mécanisme D'action
N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide works by selectively inhibiting the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By blocking the activity of TYK2, N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to have a favorable safety profile in preclinical and clinical studies, with no significant adverse effects reported. The compound is well-tolerated and has a low potential for drug-drug interactions. In preclinical studies, N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage. It has also been shown to promote the production of anti-inflammatory cytokines, leading to a restoration of immune homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is its potency and selectivity for the TYK2 enzyme, which makes it a valuable tool for studying the role of TYK2 in autoimmune diseases. The compound has also been shown to be effective in preclinical models of various autoimmune diseases, making it a promising candidate for further clinical development. However, one limitation of N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is its relatively short half-life, which may limit its effectiveness in chronic diseases that require long-term treatment.
Orientations Futures
There are several potential future directions for research on N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide. One area of interest is the potential use of the compound in combination with other drugs that target different pathways in the immune response. Another potential direction is the investigation of the role of TYK2 in other diseases beyond autoimmune diseases, such as cancer and infectious diseases. Finally, further clinical trials will be needed to assess the safety and efficacy of N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in larger patient populations and over longer periods of time.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has shown promising results in reducing disease activity and improving clinical outcomes in these models. The compound has also been tested in early-stage clinical trials in patients with psoriasis and ulcerative colitis, with encouraging results.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c19-15-6-8-16(9-7-15)21(14-18(22)20-10-12-25-13-11-20)26(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPUBYXKXUFSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888715.png)
![(4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4888719.png)


![6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4888732.png)

![2-(4-methylphenyl)-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4888754.png)
![N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B4888759.png)
![1-ethyl-7,8-dimethoxy-5-(2-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4888760.png)
![2,5-dichloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4888778.png)

![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinecarboxamide](/img/structure/B4888798.png)

![1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4888813.png)